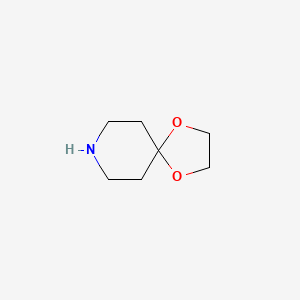

![molecular formula C7H13NO2 B043230 1,4-Dioxa-8-azaspiro[4.5]decane CAS No. 177-11-7](/img/structure/B43230.png)

1,4-Dioxa-8-azaspiro[4.5]decane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKNTUUIEVXMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170235 | |

| Record name | 1,4-Dioxa-8-azaspiro(4.5)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177-11-7 | |

| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxa-8-azaspiro(4.5)decane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000177117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxa-8-azaspiro(4.5)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxa-8-azaspiro[4.5]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Fundamental Properties of 1,4-Dioxa-8-azaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dioxa-8-azaspiro[4.5]decane, also known as 4-piperidone (B1582916) ethylene (B1197577) ketal, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, spirocyclic structure provides a unique three-dimensional framework for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, detailed experimental protocols for its synthesis and characterization, and an exploration of its significant role as a scaffold in the development of therapeutic agents. While the parent compound itself is not known for significant direct biological activity, its derivatives have shown high affinity for various biological targets, including sigma-1 (σ₁) receptors and M1 muscarinic acetylcholine (B1216132) receptors, indicating its potential in the development of treatments for neurological disorders and as imaging agents in oncology.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃NO₂ | [2] |

| Molecular Weight | 143.18 g/mol | [2] |

| CAS Number | 177-11-7 | [2] |

| Appearance | Liquid | |

| Boiling Point | 108-111 °C at 26 mmHg | |

| Density | 1.117 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.4819 | |

| Water Solubility | Partly miscible | [3] |

Table 2: Spectroscopic and Other Identifiers

| Identifier | Value | Reference(s) |

| InChI | 1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 | [2] |

| InChIKey | KPKNTUUIEVXMOH-UHFFFAOYSA-N | [2] |

| SMILES | C1CC2(CCN1)OCCO2 | [2] |

| Beilstein Registry Number | 506799 | |

| EC Number | 205-868-6 | [2] |

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the ketalization of 4-piperidone with ethylene glycol in the presence of an acid catalyst.[3]

Reaction:

4-Piperidone + Ethylene Glycol → this compound + H₂O

Materials:

-

4-Piperidone hydrochloride

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Sodium hydroxide (B78521) (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

A mixture of 4-piperidone hydrochloride, a molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with an aqueous solution of sodium hydroxide to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Characterization Methods

The structural confirmation and purity assessment of the synthesized this compound are typically performed using a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the protons of the piperidine (B6355638) ring and the ethylene glycol moiety.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The absence of a strong carbonyl (C=O) absorption band (typically around 1715 cm⁻¹) from the starting 4-piperidone and the presence of C-O-C stretching vibrations from the ketal group confirm the successful reaction.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity. The molecular ion peak corresponding to the exact mass of this compound is expected.

Biological Significance and Role in Drug Discovery

While there is limited evidence of significant intrinsic biological activity for this compound, its primary importance lies in its role as a versatile scaffold for the synthesis of potent and selective ligands for various biological targets. The spirocyclic nature of this compound imparts a rigid conformation that can be exploited to achieve high binding affinity and selectivity in its derivatives.

Derivatives as Sigma-1 (σ₁) Receptor Ligands

A significant area of research has focused on the development of this compound derivatives as high-affinity ligands for the sigma-1 (σ₁) receptor. The σ₁ receptor is implicated in a variety of cellular functions and is a target for the treatment of neurodegenerative diseases, psychiatric disorders, and for cancer imaging.

For example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane has demonstrated high affinity for σ₁ receptors (Ki = 5.4 ± 0.4 nM) and has been successfully radiolabeled with fluorine-18 (B77423) for use as a positron emission tomography (PET) imaging agent for tumors.[4]

Derivatives as M1 Muscarinic Agonists

Derivatives of this compound have also been investigated as M1 muscarinic acetylcholine receptor agonists. The M1 receptor is a key target for the development of therapeutics for cognitive deficits associated with Alzheimer's disease and schizophrenia.

Logical Relationship in Drug Development

Caption: The central role of this compound as a scaffold for developing targeted therapeutics.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, do not induce vomiting. Seek medical attention in all cases of exposure.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. While it does not exhibit significant biological activity on its own, its rigid spirocyclic structure makes it an invaluable scaffold for the design and synthesis of potent and selective ligands for a variety of biological targets. The successful development of its derivatives as σ₁ receptor ligands for tumor imaging and as M1 muscarinic agonists for neurological disorders highlights the vast potential of this core structure. This guide provides the essential data and protocols necessary for researchers and drug development professionals to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. 4-Piperidone-ethylene ketal | CAS#:177-11-7 | Chemsrc [chemsrc.com]

- 2. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Piperidone ethylene ketal [chembk.com]

- 4. (18)F-Labeled this compound Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 4-Piperidone Ethylene Ketal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-piperidone (B1582916) ethylene (B1197577) ketal, also known as 1,4-dioxa-8-azaspiro[4.5]decane. This compound serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This document details its physical and chemical properties, including spectral data, and provides standardized experimental protocols for their determination. The information herein is intended to support research and development activities by providing a robust dataset for this versatile intermediate.

Chemical Identity and Physical Properties

4-Piperidone ethylene ketal is a heterocyclic compound with the chemical formula C₇H₁₃NO₂. It is structurally characterized by a piperidine (B6355638) ring in which the ketone at the 4-position is protected as an ethylene ketal. This protection strategy is crucial in multi-step syntheses, allowing for selective reactions at other positions of the piperidine ring.

Table 1: Physical and Chemical Properties of 4-Piperidone Ethylene Ketal

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 143.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.117 g/cm³ at 20 °C | [1] |

| Boiling Point | 108-111 °C at 26 mmHg | [1] |

| Flash Point | 81 °C (177.8 °F) | [2] |

| Refractive Index (n²⁰/D) | 1.4819 | [1] |

| Predicted pKa | 10.92 ± 0.20 | |

| Solubility | Partly miscible in water. Soluble in ethanol, ether, DCM, Ethyl Acetate, Methanol. | [1] |

| CAS Number | 177-11-7 | [2] |

Spectral Data

The spectral data are essential for the structural elucidation and purity assessment of 4-piperidone ethylene ketal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.9 | s | 4H | -O-CH₂-CH₂-O- |

| ~ 2.8 | t | 4H | -CH₂-NH-CH₂- |

| ~ 1.7 | t | 4H | -C-CH₂-C- |

| Variable | br s | 1H | -NH- |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 108 | C4 (ketal carbon) |

| ~ 64 | -O-CH₂-CH₂-O- |

| ~ 45 | C2, C6 |

| ~ 35 | C3, C5 |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3300-3500 | Medium, Broad | N-H | Stretching |

| 2850-2960 | Strong | C-H | Stretching (Aliphatic) |

| 1050-1150 | Strong | C-O | Stretching (Ketal) |

Mass Spectrometry (MS)

The mass spectrum of 4-piperidone ethylene ketal available on the NIST WebBook shows a molecular ion peak corresponding to its molecular weight.[3]

Table 5: Key Mass Spectrometry Fragmentation Data

| m/z | Possible Fragment |

| 143 | [M]⁺ (Molecular Ion) |

| 142 | [M-H]⁺ |

| 114 | [M - C₂H₅O]⁺ |

| 99 | [M - C₂H₄O₂]⁺ |

| 86 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-piperidone ethylene ketal and the determination of its key physicochemical properties.

Synthesis of 4-Piperidone Ethylene Ketal

This protocol is adapted from standard ketalization procedures.

-

Reaction Scheme:

Synthesis of 4-Piperidone Ethylene Ketal -

Materials:

-

4-Piperidone hydrochloride

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-piperidone hydrochloride, a molar excess of ethylene glycol (e.g., 1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Add a sufficient amount of toluene to suspend the reactants.

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure 4-piperidone ethylene ketal.

-

Determination of Boiling Point[4][5][6]

-

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

-

Procedure:

-

Fill the small test tube with the liquid sample to a depth of about 1-2 cm.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in the Thiele tube containing the heating oil.

-

Heat the side arm of the Thiele tube gently.

-

Observe a stream of bubbles emerging from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

-

-

Workflow for Boiling Point Determination:

Workflow for Boiling Point Determination

Determination of Solubility[7][8]

-

Materials:

-

Test tubes

-

4-piperidone ethylene ketal

-

Solvents (water, ethanol, diethyl ether, dichloromethane, ethyl acetate, methanol)

-

-

Procedure:

-

Add approximately 0.1 mL of 4-piperidone ethylene ketal to a test tube.

-

Add 2 mL of the solvent to be tested in small portions, shaking vigorously after each addition.

-

Observe whether the solute completely dissolves.

-

Record the compound as soluble, partially soluble, or insoluble.

-

Stability and Reactivity

-

Stability: 4-Piperidone ethylene ketal is stable under normal storage conditions in a tightly sealed container, away from heat and ignition sources.[2]

-

Reactivity: It is incompatible with strong oxidizing agents.[2] The ketal group is stable to basic and nucleophilic conditions but can be hydrolyzed back to the ketone under acidic conditions. The secondary amine is nucleophilic and can undergo reactions such as alkylation and acylation.

Conclusion

4-Piperidone ethylene ketal is a key synthetic intermediate with well-defined physicochemical properties. This guide provides a consolidated resource for researchers, offering essential data and standardized protocols to facilitate its use in drug discovery and development. The provided information on its synthesis, physical properties, and spectral characteristics will aid in its effective application and characterization in a laboratory setting.

References

Spectroscopic Analysis of 1,4-Dioxa-8-azaspiro[4.5]decane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxa-8-azaspiro[4.5]decane is a heterocyclic organic compound with a spirocyclic structure. It serves as a valuable building block in medicinal chemistry and drug development due to its rigid framework and the presence of both an amine and a ketal functional group. This technical guide provides an in-depth overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid in the characterization and quality control of this important synthetic intermediate.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~3.95 | s | 4H | -O-CH₂-CH₂-O- |

| 2 | ~2.85 | t | 4H | -CH₂-NH-CH₂- |

| 3 | ~1.70 | t | 4H | -CH₂-C-CH₂- (piperidine ring) |

| 4 | ~1.60 | s | 1H | -NH- |

¹³C NMR (Carbon-13 NMR) Data

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~108 | Spirocyclic Carbon (C-5) |

| 2 | ~64 | -O-C H₂-C H₂-O- |

| 3 | ~45 | -C H₂-NH-C H₂- |

| 4 | ~35 | -C H₂-C-C H₂- (piperidine ring) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H Stretch |

| 2850-2950 | Strong | C-H Stretch (Aliphatic) |

| 1100-1200 | Strong | C-O Stretch (Ketal) |

| 1050-1150 | Strong | C-N Stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 143 | Moderate | [M]⁺ (Molecular Ion) |

| 98 | High | [M - C₂H₅NO]⁺ |

| 87 | High | [M - C₃H₆O]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to approximately 16 ppm.

-

A relaxation delay of 1-2 seconds is employed.

-

Data is acquired for 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

The spectral width is set to approximately 220 ppm.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of neat this compound is placed directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample spectrum is then recorded.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the ion source via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer with an electron ionization source is used.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to 1,4-Dioxa-8-azaspiro[4.5]decane (CAS Number: 177-11-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 1,4-Dioxa-8-azaspiro[4.5]decane, registered under CAS number 177-11-7. This spirocyclic compound, also known as 4-piperidone (B1582916) ethylene (B1197577) ketal, serves as a valuable building block in medicinal chemistry, particularly in the development of ligands for muscarinic and sigma receptors.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a piperidine (B6355638) ring protected as an ethylene ketal. This structural motif imparts specific chemical properties and stereochemical rigidity, making it a desirable scaffold in drug design.

Molecular Formula: C₇H₁₃NO₂[1][2]

Molecular Weight: 143.18 g/mol [1][2]

Synonyms: 4-Piperidone ethylene ketal, 4-Piperidone ethylene acetal, 4,4-(Ethylenedioxy)piperidine[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical Properties

| Property | Value | Reference |

| Physical State | Liquid | [3] |

| Appearance | Clear colorless to light yellow | [4] |

| Boiling Point | 108-111 °C at 26 mmHg | [2] |

| Density | 1.117 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.4819 | [2] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [2][5] |

| Solubility | Soluble in water (partially miscible) | [1] |

Table 2: Chemical and Spectroscopic Identifiers

| Identifier | Value | Reference |

| SMILES | C1CNCCC12OCCO2 | [6] |

| InChI | InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 | [6] |

| InChIKey | KPKNTUUIEVXMOH-UHFFFAOYSA-N | [6] |

| 1H NMR | Spectra available | [4][7][8][9] |

| 13C NMR | Spectra available | [4] |

| Mass Spectrum | Spectra available | [6][10][11] |

| IR Spectrum | Spectra available | [6] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a representative synthesis protocol are provided below.

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed ketalization of 4-piperidone with ethylene glycol.

Caption: General workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-piperidone and a molar excess of ethylene glycol in a suitable solvent such as benzene (B151609) or toluene.[12]

-

Catalysis: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.[12]

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is continuously removed by azeotropic distillation and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[12]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base, such as an aqueous solution of sodium bicarbonate or sodium hydroxide.[12]

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[12]

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol (Thiele Tube Method):

-

Sample Preparation: Place a small amount of this compound into a small test tube.

-

Capillary Tube: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Protocol:

-

Mass of Empty Pycnometer: Accurately weigh a clean and dry pycnometer (specific gravity bottle).

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring there are no air bubbles. Insert the stopper and wipe any excess liquid from the outside. Weigh the filled pycnometer.

-

Volume of Pycnometer: Empty and clean the pycnometer. Fill it with a liquid of known density (e.g., distilled water) at a specific temperature. Weigh the filled pycnometer to determine the mass of the water. Calculate the volume of the pycnometer using the known density of water.

-

Calculation: Calculate the density of this compound by dividing the mass of the sample (mass of filled pycnometer - mass of empty pycnometer) by the volume of the pycnometer.

Determination of Refractive Index

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Protocol (Abbe Refractometer):

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach the desired temperature, typically 20°C, using a circulating water bath.

-

Reading: Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs. Read the refractive index from the scale.

Determination of Flash Point

Principle: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Protocol (Pensky-Martens Closed-Cup Tester):

-

Sample Preparation: Fill the test cup of the Pensky-Martens apparatus with this compound to the specified level.

-

Heating: Heat the sample at a slow, constant rate while continuously stirring.

-

Ignition Test: At regular temperature intervals, apply a test flame through the opening in the cup lid.

-

Observation: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.

Biological Significance and Signaling Pathways

This compound is a key intermediate in the synthesis of various biologically active molecules. Its rigid spirocyclic structure is particularly useful for designing ligands that target specific receptor subtypes with high affinity and selectivity.

Muscarinic M1 Receptor Agonists

Derivatives of this compound have been investigated as selective agonists for the muscarinic M1 acetylcholine (B1216132) receptor.[13] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and is implicated in cognitive processes such as learning and memory.[13] Activation of the M1 receptor is a therapeutic strategy for Alzheimer's disease.[5]

The signaling pathway for the M1 muscarinic receptor is as follows:

Caption: M1 Muscarinic Receptor Signaling Pathway.

Upon binding of an agonist, the M1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[5][14] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG, along with calcium, activates protein kinase C (PKC), leading to various downstream cellular responses, including neuronal excitation.[14][15]

Sigma-1 Receptor Ligands

Derivatives of this compound have also been developed as high-affinity ligands for the sigma-1 receptor.[16] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][3] It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[3][17] Sigma-1 receptor ligands are being explored for their therapeutic potential in neurodegenerative diseases, psychiatric disorders, and for tumor imaging.[16][18]

The signaling pathway involving the sigma-1 receptor is complex and involves its interaction with various client proteins:

References

- 1. mdpi.com [mdpi.com]

- 2. 1,4-ジオキサ-8-アザスピロ[4,5]デカン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1 4-DIOXA-8-AZASPIRO(4.5)DECANE(42899-11-6) 1H NMR spectrum [chemicalbook.com]

- 5. portlandpress.com [portlandpress.com]

- 6. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. US3790525A - 4-piperidone ketal derivatives,their preparation and their use as stabilizers - Google Patents [patents.google.com]

- 13. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 14. Video: Cholinergic Receptors: Muscarinic [jove.com]

- 15. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (18)F-Labeled this compound Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 18. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Deep Dive into 1,4-Doxa-8-azaspiro[4.5]decane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that has been successfully employed in the design of potent and selective ligands for a variety of biological targets. Its inherent structural rigidity, coupled with the ease of functionalization at the nitrogen atom, provides a versatile platform for the development of novel therapeutics. This technical guide explores the synthesis, biological applications, and structure-activity relationships of this remarkable scaffold, providing researchers with a comprehensive overview of its potential in drug discovery.

Synthesis of the this compound Core

The synthesis of the this compound core and its derivatives is typically achieved through several established synthetic routes.

Reductive Amination

A primary and efficient method for the synthesis of derivatives is the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one. This one-pot reaction involves the formation of an imine intermediate with a primary amine, which is then reduced in situ to the corresponding secondary amine.

Caption: Reductive Amination Workflow.

N-Alkylation

Another common strategy involves the direct N-alkylation of the parent this compound. This method is widely used to introduce a variety of substituents on the nitrogen atom, allowing for the exploration of a broad chemical space.

A Scaffold for Diverse Biological Targets

The this compound scaffold has been instrumental in the development of ligands for a range of biological targets, most notably G-protein coupled receptors (GPCRs) and the sigma-1 receptor.

Sigma-1 Receptor Ligands

Derivatives of this compound have shown high affinity and selectivity for the sigma-1 receptor, an intracellular chaperone protein implicated in a variety of neurological disorders and cancer.

Table 1: Binding Affinities of this compound Derivatives for Sigma-1 Receptors

| Compound | R-Group | Ki (nM) for σ1 | Selectivity (σ1 vs σ2) |

| 1a | 4-(2-Fluoroethoxy)benzyl | 5.4 ± 0.4[1][2][3][4][5] | 30-fold[1][2][3][4][5] |

| 1b | 4-Fluorobenzyl | 1.8 ± 0.2 | >500-fold |

| 1c | 4-Methoxybenzyl | 3.1 ± 0.5 | >300-fold |

These compounds have been explored as potential PET imaging agents for tumors expressing high levels of sigma-1 receptors.[1][2][3][4]

The sigma-1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[1][2][6] Upon ligand binding, it dissociates from its binding partner, BiP, and can then modulate the activity of various ion channels and signaling proteins, including the IP3 receptor, thereby influencing intracellular calcium signaling and cellular stress responses.[1][2][6]

Caption: Sigma-1 Receptor Activation Pathway.

M1 Muscarinic Acetylcholine (B1216132) Receptor Agonists

The 1-oxa-8-azaspiro[4.5]decane variant of the scaffold has been investigated for its potential as M1 muscarinic acetylcholine receptor agonists for the treatment of cognitive deficits in Alzheimer's disease.[7]

Table 2: In Vitro Activity of 1-Oxa-8-azaspiro[4.5]decane Derivatives at Muscarinic Receptors

| Compound | R1 | R2 | M1 Binding (IC50, nM) | M2 Binding (IC50, nM) |

| 2a | CH3 | =O | 13 | 14 |

| 2b | C2H5 | =O | 11 | 28 |

| 2c | CH3 | =CH2 | 21 | 110 |

Systematic modifications of the core structure have led to compounds with preferential affinity for M1 receptors over M2 receptors, which is desirable to minimize cholinergic side effects.[7]

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor that, upon activation by an agonist, couples to Gq/11. This activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[8][9][10][11]

References

- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (18)F-Labeled this compound Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - 18FâLabeled this compound Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 7. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 9. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetylcholine - Wikipedia [en.wikipedia.org]

The Spirocyclic Core: A Scaffold for Innovation in Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern molecular design, the pursuit of compounds with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Among the structural motifs that have gained prominence for their ability to confer advantageous properties, the spirocyclic core stands out. This rigid, three-dimensional scaffold offers a unique solution to many of the challenges faced in medicinal chemistry and materials science. By replacing planar, aromatic systems with spirocycles, researchers can unlock novel chemical space, enhance target binding through precise vectoral orientation of substituents, and improve crucial drug-like properties. This guide provides a technical overview of the role of the spirocyclic core, presenting quantitative data on its impact, detailed experimental methodologies for its application, and visual representations of its strategic implementation in drug discovery workflows and biological pathways.

Introduction: The Architectural Advantage of the Spirocyclic Core

A spirocycle is a bicyclic organic compound in which two rings are connected through a single, shared atom, known as the spiro atom.[1] This unique structural feature imparts a defined three-dimensional geometry, a stark contrast to the often-flat nature of traditional aromatic scaffolds.[2] The primary advantage of incorporating a spirocyclic core lies in its inherent conformational rigidity and its ability to project functional groups into three-dimensional space, much like a natural product.[1]

This controlled spatial arrangement can lead to several key benefits in molecular design:

-

Enhanced Three-Dimensionality (3D): The quaternary carbon of the spiro-junction forces substituents into fixed, out-of-plane orientations. This increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor that has been correlated with a higher probability of success in clinical development.[3]

-

Improved Physicochemical Properties: The introduction of spirocyclic motifs has been shown to modulate key properties such as solubility, lipophilicity (LogP/LogD), and metabolic stability.[4][5] For instance, replacing traditional heterocyclic moieties like morpholine (B109124) with azaspirocycles can lead to lower lipophilicity and improved metabolic profiles.[3]

-

Potency and Selectivity: The rigid framework of a spirocycle can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target.[4] This can lead to significant improvements in potency and selectivity, as the precise orientation of pharmacophoric elements can be fine-tuned for optimal interaction with a target's binding site and to avoid off-target interactions.[5]

-

Access to Novel Chemical Space: Spirocyclic scaffolds provide access to unexplored areas of chemical space, offering opportunities for the development of compounds with novel mechanisms of action and strong intellectual property (IP) protection.[2]

Data Presentation: Quantitative Impact of Spirocyclization

The theoretical advantages of spirocyclic cores are substantiated by quantitative data from numerous studies. The following tables present comparative data for molecules with and without spirocyclic scaffolds, illustrating the tangible benefits of this design strategy.

Case Study 1: PARP-1 Inhibition - Olaparib vs. Diazaspiro[3.3]heptane Analogue

Poly(ADP-ribose) polymerase (PARP) inhibitors are a critical class of anticancer agents. Olaparib, an approved drug for certain types of cancer, features a piperazine (B1678402) ring. Replacing this flexible ring with a rigid diazaspiro[3.3]heptane core led to a compound with a distinct pharmacological profile.

| Compound | Core Structure | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Selectivity (PARP-2/PARP-1) | Cytotoxicity EC₅₀ (µM) (BRCA1-null cells) |

| Olaparib | Piperazine | 5[6] | 1[6] | 0.2[6] | ~0.1 - 1.0 |

| Analogue 10e | Diazaspiro[3.3]heptane | 12.6[2] | >10,000 | >794 | ~7.0 |

Data sourced from Reilly et al., 2018 and BenchChem (2025).[2][6]

Analysis: The diazaspiro[3.3]heptane analogue (10e) displays a slightly reduced potency for PARP-1 compared to Olaparib but demonstrates a dramatic increase in selectivity against PARP-2.[2][6] This enhanced selectivity can be attributed to the rigid spirocyclic core orienting the molecule in a way that is highly specific for the PARP-1 catalytic domain.[2] Notably, the spirocyclic analogue showed reduced cytotoxicity, which can be advantageous in minimizing off-target effects and improving the therapeutic window.[2]

Case Study 2: MCHr1 Antagonism - Impact on Physicochemical Properties

In the development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists for metabolic disorders, the replacement of a morpholine ring with various azaspirocycles was explored to optimize drug-like properties.

| Compound Class | Core Structure | LogD (pH 7.4) | Metabolic Stability (Human Liver Microsomes, T½ min) | hERG Inhibition (IC₅₀, µM) |

| Lead Compound | Morpholine | High | Low | High |

| Optimized Spirocyclic Series | Azaspirocycle | Lowered | Improved | Reduced |

Qualitative data summary based on findings by Johansson et al., 2016 as cited by BLDpharm.[3]

Analysis: The introduction of azaspirocyclic cores successfully addressed key liabilities of the initial lead compound. The spirocyclic analogues exhibited lower LogD values, indicating reduced lipophilicity which can be beneficial for oral absorption and distribution.[3] Furthermore, they showed improved metabolic stability and reduced inhibition of the hERG channel, a critical factor for cardiovascular safety.[3]

Experimental Protocols

The successful implementation of spirocyclic cores in molecular design relies on robust synthetic and analytical methodologies. The following protocols are representative of key experiments involved in the synthesis and evaluation of spirocyclic compounds.

Synthesis of a Diazaspiro[3.3]heptane Core

This protocol provides a general procedure for the cyclization step in the synthesis of a 2,6-diazaspiro[3.3]heptane, a key intermediate for PARP inhibitor analogues.

Reaction: Intramolecular cyclization of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.

Reagents and Materials:

-

(1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine

-

Potassium tert-butoxide (t-BuOK), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous THF

-

Sealed reaction tube

-

Stir plate with heating

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve the starting amine (e.g., 0.695 mmol) in anhydrous THF (1.5 mL) in a sealed reaction tube equipped with a magnetic stir bar.[7]

-

To the stirred solution, add a 1.0 M solution of t-BuOK in THF (2.2 equivalents).[7]

-

Seal the tube and heat the reaction mixture to 70 °C.[7]

-

After 90 minutes, add an additional portion of the t-BuOK solution (1.0 equivalent) and continue heating for another 60 minutes.[7]

-

Allow the reaction to cool to room temperature.

-

Filter the mixture to remove the potassium chloride (KCl) precipitate.[7]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane product.[7]

-

Purify the crude product using flash column chromatography as required.

In Vitro PARP-1 Inhibition Assay

This fluorescence-based assay measures the enzymatic activity of PARP-1 and the inhibitory effect of test compounds.

Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin (B1667282) is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Reagents and Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

PARP-1 assay buffer

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Biotinylated NAD+

-

Test compounds (e.g., Olaparib, spirocyclic analogues) dissolved in DMSO

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

To each well of the histone-coated plate, add the PARP-1 enzyme, activated DNA, and the test compound dilution (or DMSO vehicle control).

-

Initiate the reaction by adding biotinylated NAD+ to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for the PARylation reaction.

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

-

Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes.

-

Wash the plate again to remove unbound conjugate.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

-

Calculate the percentage of PARP-1 activity relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.

Mandatory Visualizations

Diagrams are essential for conceptualizing the complex relationships in drug discovery and molecular biology. The following visualizations, created using the DOT language for Graphviz, illustrate key concepts related to the application of spirocyclic cores.

Drug Discovery Workflow: Hit-to-Lead Optimization

The journey from an initial "hit" compound to a viable "lead" candidate is a multi-parameter optimization process. The introduction of a spirocyclic core is a key strategy employed during this phase.

Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair

PARP-1 is a critical sensor of DNA damage. Its inhibition, as exemplified by Olaparib and its analogues, is a key therapeutic strategy that exploits deficiencies in other DNA repair pathways, such as homologous recombination (HR), in cancer cells.

Conclusion

The spirocyclic core is more than just a structural curiosity; it is a powerful tool in the arsenal (B13267) of the modern molecular designer. Its ability to impart conformational rigidity, enhance three-dimensionality, and positively modulate physicochemical and pharmacokinetic properties makes it an invaluable scaffold for overcoming common hurdles in drug discovery and development. The quantitative data from case studies on PARP-1 inhibitors and MCHr1 antagonists clearly demonstrate the tangible benefits of replacing flexible or planar moieties with these rigid 3D structures. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, the strategic incorporation of spirocyclic cores will undoubtedly continue to drive the innovation of next-generation therapeutics and advanced materials.

References

- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. excelra.com [excelra.com]

- 4. PARP1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

The Pivotal Role of Physicochemical Properties: A Technical Guide to the Lipophilicity and Solubility of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a key structural motif in modern medicinal chemistry, appearing in a variety of compounds targeting diverse biological systems. Its rigid, three-dimensional structure offers a unique framework for orienting pharmacophoric elements in space, making it an attractive starting point for the design of novel therapeutics. However, the journey from a promising hit compound to a viable drug candidate is critically dependent on optimizing its physicochemical properties, primarily lipophilicity and aqueous solubility. This technical guide provides an in-depth examination of these two crucial parameters for this compound derivatives, offering detailed experimental protocols and illustrative data to inform drug discovery and development efforts.

The Significance of Lipophilicity and Solubility

In drug discovery, a delicate balance must be struck between a compound's affinity for its biological target and its ability to reach that target in the body. Lipophilicity, the affinity of a molecule for a lipid-like environment, and solubility, its ability to dissolve in an aqueous medium, are the two fundamental properties governing this journey.[1][2]

-

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] A compound must be sufficiently lipophilic to cross cellular membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1][2]

-

Aqueous solubility is a prerequisite for a drug's absorption from the gastrointestinal tract and its distribution in the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[2][3]

For derivatives of the this compound core, modifications, typically at the 8-aza position, can dramatically alter these properties. A systematic understanding of these structure-property relationships is therefore essential for rational drug design.

Quantitative Physicochemical Data

To illustrate the impact of structural modifications on the physicochemical properties of this scaffold, the following table summarizes experimentally determined lipophilicity and solubility data for a representative series of this compound derivatives. These compounds share the same core structure but differ in the substituent at the 8-position.

| Compound ID | R-Group (Substituent at 8-position) | Molecular Weight ( g/mol ) | clogP (Calculated) | Experimental logD at pH 7.4 | Aqueous Solubility (µg/mL) |

| DAS-001 | -H | 143.18 | -0.30 | -0.85 | > 2000 |

| DAS-002 | -CH₃ | 157.21 | 0.15 | -0.21 | 1500 |

| DAS-003 | -C(O)CH₃ (Acetyl) | 185.22 | -0.45 | -0.65 | > 2000 |

| DAS-004 | -CH₂Ph (Benzyl) | 233.30 | 2.45 | 1.98 | 85 |

| DAS-005 | -CH₂(4-F-Ph) (4-Fluorobenzyl) | 251.29 | 2.68 | 2.15 | 60 |

| DAS-006 | -CH₂(4-OH-Ph) (4-Hydroxybenzyl) | 249.30 | 2.05 | 1.55 | 150 |

| DAS-007 | -SO₂Ph (Benzenesulfonyl) | 283.35 | 1.75 | 1.40 | 110 |

Note: The data presented in this table is illustrative and intended for educational purposes to demonstrate structure-property relationships. clogP values are calculated estimations.

Experimental Protocols

Accurate and reproducible measurement of lipophilicity and solubility is fundamental to any drug discovery program. The following sections detail standard, validated protocols for determining these properties.

Determination of Lipophilicity (logD) by Shake-Flask Method

The shake-flask method is the gold standard for measuring lipophilicity, directly determining the partitioning of a compound between n-octanol and an aqueous buffer.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with aqueous buffer)

-

Aqueous buffer, pH 7.4 (e.g., phosphate-buffered saline, PBS), pre-saturated with n-octanol

-

Glass vials with PTFE-lined caps

-

Orbital shaker

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

-

Partitioning:

-

Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol (pre-saturated) and aqueous buffer (pre-saturated) (e.g., 1:1 v/v). The final concentration should be within the linear range of the analytical method.

-

Cap the vials tightly.

-

-

Equilibration: Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours).

-

Phase Separation: Centrifuge the vials at high speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase, avoiding any contamination from the interface.

-

Quantification: Analyze the concentration of the compound in each phase using a validated analytical method (HPLC-UV or LC-MS).

-

Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value:

-

D = [Compound]octanol / [Compound]aqueous

-

logD = log10(D)

-

Determination of Thermodynamic Aqueous Solubility

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium, which is the most relevant measure for predicting in vivo behavior.

Materials:

-

Test compound (solid form)

-

Aqueous buffer, pH 7.4 (PBS)

-

Glass or polypropylene (B1209903) vials

-

Incubating shaker

-

Filtration device (e.g., 0.45 µm PVDF syringe filters)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in an incubating shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Filtration: After incubation, filter the suspension to remove the undissolved solid. It is critical to avoid loss of compound due to adsorption to the filter; low-binding filters should be used.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method against a standard curve.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Visualizing Experimental and Logical Workflows

Diagrams are essential for clearly communicating experimental processes and the logical relationships between chemical structure and biological activity.

Caption: Workflow for shake-flask logD determination.

References

Stereochemistry of Substituted 1,4-Dioxa-8-azaspiro[4.5]decanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, spirocyclic nature imparts specific three-dimensional conformations that are crucial for molecular recognition by biological targets. Understanding the stereochemistry of this ring system is paramount for the rational design and development of novel therapeutics. This technical guide provides an in-depth analysis of the stereochemical features of substituted 1,4-dioxa-8-azaspiro[4.5]decanes, supported by experimental data and methodologies.

Conformational Analysis of the this compound Core

The this compound framework consists of a piperidine (B6355638) ring fused to a 1,3-dioxolane (B20135) ring via a spiro-center at the C4 position of the piperidine. The conformational behavior of this system is primarily dictated by the piperidine ring, which typically adopts a chair conformation to minimize torsional and steric strain.

The presence of the spirocyclic dioxolane ring introduces additional conformational constraints. The orientation of substituents on the piperidine ring, particularly at the nitrogen (N8) and adjacent carbons (C7 and C9), significantly influences the conformational equilibrium.

Key Conformational Considerations:

-

Piperidine Ring Conformation: The piperidine ring predominantly exists in a chair conformation. However, in highly substituted derivatives, twist-boat or boat conformations may become accessible.

-

Nitrogen Inversion: The nitrogen atom of the piperidine ring undergoes rapid inversion at room temperature, leading to an equilibrium between two chair conformers with the nitrogen lone pair in axial and equatorial orientations.

-

Axial vs. Equatorial Substituents: Substituents on the piperidine ring can occupy either axial or equatorial positions. The preferred orientation is governed by a complex interplay of steric and electronic effects. Large substituents generally favor the less sterically hindered equatorial position to avoid 1,3-diaxial interactions.

-

Pseudoallylic Strain (A(1,3) Strain): When the nitrogen atom is substituted with a group that introduces partial double bond character (e.g., N-acyl, N-aryl), a phenomenon known as pseudoallylic strain can arise. This strain destabilizes the conformation where a substituent at an adjacent carbon (C7 or C9) is equatorial, thus favoring an axial orientation for that substituent.

dot

Caption: Conformational landscape of the piperidine ring.

Experimental Determination of Stereochemistry

The stereochemistry of substituted 1,4-dioxa-8-azaspiro[4.5]decanes is typically elucidated using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of cyclic molecules in solution.

-

1H NMR:

-

Chemical Shifts: The chemical shifts of axial and equatorial protons are generally different. Axial protons are typically more shielded (appear at a lower chemical shift) than their equatorial counterparts.

-

Coupling Constants (J-values): Vicinal coupling constants (3JHH) are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for trans-diaxial protons, while smaller coupling constants (1-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial couplings.

-

-

13C NMR: The chemical shifts of carbon atoms are also sensitive to the stereochemical environment. For instance, carbons bearing axial substituents are often shielded compared to those with equatorial substituents (the γ-gauche effect).

-

Nuclear Overhauser Effect (NOE): NOESY experiments can be used to identify protons that are close in space, providing valuable information about the relative stereochemistry and conformation. For example, strong NOEs are observed between protons in a 1,3-diaxial relationship.

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule. It allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a detailed three-dimensional structure. This technique is invaluable for confirming the stereochemical assignments made by NMR and for identifying subtle conformational features. For instance, X-ray analysis has confirmed that in some spirocyclic 2-arylpiperidines, the piperidine ring can adopt a boat conformation to alleviate steric strain.

Synthesis and Biological Activity

Substituted 1,4-dioxa-8-azaspiro[4.5]decanes have emerged as important pharmacophores, particularly as ligands for sigma-1 (σ1) and M1 muscarinic receptors. The stereochemistry of these compounds plays a critical role in their binding affinity and selectivity.

General Synthetic Approaches

The synthesis of N-substituted 1,4-dioxa-8-azaspiro[4.5]decanes typically starts from the commercially available this compound. N-alkylation or N-arylation can be achieved through standard nucleophilic substitution or cross-coupling reactions.

dot

A Technical Guide to 1,4-Dioxa-8-azaspiro[4.5]decane: Commercial Availability, Synthesis, and Biological Relevance for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dioxa-8-azaspiro[4.5]decane, also known as 4-piperidone (B1582916) ethylene (B1197577) ketal, is a key heterocyclic building block in medicinal chemistry. Its spirocyclic core offers a unique three-dimensional scaffold that is of growing interest in the design of novel therapeutics. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and a general synthetic protocol. Furthermore, it delves into the biological significance of its derivatives, particularly as ligands for sigma-1 and muscarinic M1 receptors, highlighting their potential in the development of treatments for neurodegenerative diseases, cancer, and other disorders.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. It is typically offered as the free base (CAS No. 177-11-7) or as the hydrochloride salt (CAS No. 42899-11-6). The purity of the commercially available compound is generally high, with most suppliers offering grades of 97% or 98%. For specific research needs, it is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise purity data and information on trace impurities.

Below is a summary of prominent suppliers and their typical product offerings. Please note that catalog numbers, pricing, and availability are subject to change and should be verified on the respective supplier's website.

| Supplier | Product Name | CAS Number | Purity |

| Sigma-Aldrich (Merck) | This compound | 177-11-7 | ≥98% |

| Thermo Fisher Scientific | This compound | 177-11-7 | 98% |

| Santa Cruz Biotechnology | This compound | 177-11-7 | N/A |

| ChemicalBook | This compound | 177-11-7 | 98% |

| Aladdin Scientific | This compound hydrochloride | 42899-11-6 | ≥97% |

| ChemUniverse | This compound | 177-11-7 | N/A |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data has been compiled from various supplier technical data sheets and publicly available databases.[1][2]

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 108-111 °C at 26 mmHg[2] |

| Density | 1.117 g/mL at 20 °C[2] |

| Refractive Index (n20/D) | 1.4819[2] |

| Solubility | Partially miscible in water. |

| CAS Number | 177-11-7 |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the ketalization of 4-piperidone with ethylene glycol.[3] This reaction is typically acid-catalyzed and proceeds with the removal of water to drive the equilibrium towards the product.

General Experimental Protocol

Materials:

-

4-Piperidone hydrochloride

-

Ethylene glycol

-

A suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

A suitable solvent for azeotropic removal of water (e.g., toluene (B28343) or benzene)

-

Base for neutralization (e.g., sodium bicarbonate)

-

Anhydrous sodium sulfate (B86663) for drying

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-piperidone hydrochloride, a molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Biological Relevance and Applications in Drug Discovery

The this compound scaffold is a valuable pharmacophore in the design of ligands for various biological targets. Its rigid, three-dimensional structure can impart improved target selectivity and pharmacokinetic properties to drug candidates. Derivatives of this spirocycle have shown significant activity at sigma-1 and muscarinic M1 receptors, both of which are important targets in the central nervous system (CNS).

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and calcium signaling.[4][5][6] Ligands that modulate the sigma-1 receptor are being investigated for their therapeutic potential in a range of disorders, including neurodegenerative diseases, psychiatric conditions, and cancer. Derivatives of this compound have been synthesized and evaluated as potent and selective sigma-1 receptor ligands, with some showing promise in preclinical studies for tumor imaging.

Below is a simplified representation of a potential sigma-1 receptor signaling pathway that can be modulated by ligands derived from this compound.

M1 Muscarinic Receptor Signaling

The M1 muscarinic acetylcholine (B1216132) receptor is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system.[7] It is involved in cognitive processes such as learning and memory. M1 receptor agonists are being investigated as potential treatments for the cognitive symptoms of Alzheimer's disease and other dementias. The this compound core has been incorporated into novel M1 muscarinic agonists.

The activation of the M1 receptor typically leads to the activation of the Gq alpha subunit of the G protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

The following diagram illustrates the M1 muscarinic receptor signaling cascade.

Safety and Handling

This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery. Its utility in constructing ligands for key neurological targets such as the sigma-1 and M1 muscarinic receptors underscores its importance for researchers and scientists in the pharmaceutical and biotechnology industries. The information provided in this guide serves as a valuable resource for those interested in utilizing this compound in their research and development endeavors.

References

- 1. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-二叠氮-8-壬烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 6. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for N-alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane, a valuable spirocyclic building block in medicinal chemistry. The functionalization of the secondary amine allows for the synthesis of diverse compound libraries for drug discovery and development. This document covers classical N-alkylation, reductive amination, and advanced methods such as Buchwald-Hartwig amination and microwave-assisted synthesis.

Introduction

This compound is a versatile scaffold used in the synthesis of novel therapeutic agents. Its rigid three-dimensional structure is a desirable feature in drug design, offering the potential for improved metabolic stability and solubility. The secondary amine provides a convenient point for chemical modification, enabling the exploration of a wider chemical space.

N-Alkylation Protocols

Several methods can be employed for the N-alkylation of this compound. The choice of protocol will depend on the nature of the alkylating agent, the desired scale of the reaction, and the available laboratory equipment.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method is a straightforward and widely used approach for the introduction of simple alkyl groups. The reaction involves the nucleophilic substitution of an alkyl halide by the secondary amine of the spirocycle in the presence of a base.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or THF, add a base (1.5-2.0 eq). Common bases for this reaction include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N).

-

Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred mixture at room temperature.

-